REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([OH:11])[CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9].C(=O)([O-])[O-].[K+].[K+].Cl[CH:19]([F:21])[F:20]>CN(C)C=O>[F:20][CH:19]([F:21])[O:11][C:4]1[CH:5]=[CH:6][C:7]([N+:8]([O-:10])=[O:9])=[C:2]([F:1])[CH:3]=1 |f:1.2.3|
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Name
|
|
Quantity
|
3.34 g
|
Type
|
reactant
|
Smiles
|
ClC(F)F
|
Name
|
|
Quantity
|
1.01 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1[N+](=O)[O-])O
|
Name
|
|
Quantity
|
5.33 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 85° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The vessel was sparged briefly with CF2HCl
|
Type
|
TEMPERATURE
|
Details
|
chilled with dry ice
|
Type
|
CONCENTRATION
|
Details
|
The supernatant mixture was concentrated onto silica gel
|
Type
|
CUSTOM
|
Details
|
Purification via flash chromatography (0-40% ethyl acetate/hexanes)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(OC1=CC(=C(C=C1)[N+](=O)[O-])F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |